molecular formula C7H12N2OS B13327040 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13327040
M. Wt: 172.25 g/mol
InChI Key: QFUYXPZLLFBETO-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 1858374-98-7) is a high-purity chemical building block featuring a thiazole heterocycle, an essential scaffold in medicinal chemistry. With the molecular formula C 7 H 12 N 2 OS and a molecular weight of 172.25 g/mol, this compound is supplied with a minimum purity of 95% . Its structure is characterized by a methoxy-ethylamine chain at the 2-position of a 5-methylthiazole ring, making it a versatile synthon for the synthesis of more complex molecules. The thiazole moiety is a privileged structure in drug discovery, contributing to the development of therapeutics across a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases . This specific amine-functionalized thiazole derivative is of significant research value as a key intermediate in the exploration of novel N -(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) activated by zinc and protons, and its physiological functions are still being elucidated. Research tools like this compound are crucial for investigating ZAC's role as a potential sensor for endogenous zinc and its implications in neurology and immunology . The mechanism of action for related compounds is characterized as negative allosteric modulation, with evidence suggesting they bind to the transmembrane and/or intracellular domains of the receptor, resulting in state-dependent, non-competitive channel blockade . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-4-9-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

QFUYXPZLLFBETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(CN)OC

Origin of Product

United States

Preparation Methods

Hantzsch–Traumann Thiazole Synthesis

The thiazole core is constructed via the Hantzsch–Traumann reaction , a classical method for thiazole formation. This involves:

Example :

Functionalization of the Thiazole Core

The methoxyethylamine side chain is introduced via nucleophilic substitution or reductive amination :

Method A: Reductive Amination

  • Reagents : 5-Methyl-1,3-thiazol-2-amine + methoxyacetaldehyde.
  • Conditions : Acidic (e.g., HCl) or neutral conditions with a reducing agent (NaBH$$_3$$CN).
  • Mechanism : Imine formation followed by reduction to the primary amine.
  • Yield : 50–65% after purification by column chromatography.

Method B: Alkylation

  • Reagents : 5-Methyl-1,3-thiazol-2-amine + methoxyethyl bromide.
  • Conditions : Base (K$$2$$CO$$3$$) in DMF at 60–80°C.
  • Challenges : Risk of over-alkylation; controlled stoichiometry required.
  • Yield : 40–55% with optimized conditions.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

  • Advantages : Improved heat transfer, reduced reaction times, and higher reproducibility.
  • Automated systems : Monitor parameters (temperature, pH) in real time.
  • Purification : Recrystallization or flash chromatography for high-purity batches.

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield
Solvent Ethanol/Methanol Maximizes solubility
Temperature 70–80°C (reflux) Accelerates cyclization
Stoichiometry 1:1 (amine:aldehyde) Minimizes byproducts

Common Byproducts

Analytical Characterization

Spectroscopic Validation :

  • NMR :
    • $$^1$$H NMR (DMSO-$$d6$$): δ 1.15 (s, 3H, CH$$3$$), 3.30 (s, 3H, OCH$$3$$), 4.20–4.50 (m, 2H, CH$$2$$), 6.80 (s, 1H, thiazole-H).
    • $$^{13}$$C NMR: δ 21.5 (CH$$3$$), 56.2 (OCH$$3$$), 115.8 (thiazole-C), 165.4 (C=N).
  • HRMS : m/z 187.094 [M+H]$$^+$$.

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Reductive Amination 65 98 High
Alkylation 55 95 Moderate
Flow Reactor 75 99 Industrial

Applications in Drug Discovery

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with a thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, and a methoxy group that enhances its chemical properties and potential biological interactions. This compound and its derivatives are recognized for diverse biological activities, making them significant in medicinal chemistry and pharmacology.

Biological Activities and Mechanisms

Thiazole derivatives exhibit a range of biological activities, typically involving interaction with enzymes or receptors crucial for pathogenic processes. Research into the interaction of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine with biological systems has provided insights into its mechanism of action, which is crucial for optimizing its therapeutic potential.

Structural Analogues and Their Activities

Several compounds share structural similarities with 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine. These include:

Compound NameStructure TypeKey Activities
SulfathiazoleThiazole DerivativeAntimicrobial
RitonavirThiazole DerivativeAntiretroviral
AbafunginThiazole DerivativeAntifungal
BleomycinThiazole DerivativeAntineoplastic

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is distinguished by its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivities not present in other thiazole derivatives.

Diaminothiazole Series

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or side-chain modifications:

Compound Name Structural Features Molecular Weight Key Differences from Target Compound Biological Relevance (if reported) Reference ID
5-Methyl-1,3-thiazol-2-amine Thiazole with methyl (C5) and primary amine (C2) 114.17 g/mol Lacks methoxy-ethylamine side chain Intermediate in drug synthesis
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Ethylamine side chain attached to thiazole C2; dihydrochloride salt 142.22 g/mol Ethylamine instead of methoxy-ethylamine; salt form Reagent in chemical synthesis
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Ethylamine at thiazole C2; dihydrochloride salt 142.22 g/mol Positional isomer of the above; no methoxy group Used in pharmaceutical intermediates
2-Ethoxy-2-(1,3-thiazol-5-yl)ethan-1-amine Ethoxy group at β-carbon; thiazole lacks methyl substitution 172.25 g/mol Ethoxy vs. methoxy; unsubstituted thiazole Not explicitly reported
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole (fused benzene-thiazole) instead of thiazole 178.26 g/mol Larger aromatic system; no methyl or methoxy groups Potential bioactivity in imaging/therapeutics
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides Morpholine and oxoacetamide substituents on thiazole Variable Complex side chains; no methoxy-ethylamine Anticancer activity (NCI screening)

Physicochemical Properties

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues like [2-(5-methylthiazol-2-yl)ethyl]amine.
  • pKa and Reactivity : The primary amine (pKa ~8–10) can participate in hydrogen bonding and salt formation, critical for pharmacokinetics. Dihydrochloride salts (e.g., ) enhance stability and bioavailability .

Biological Activity

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antifungal properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. The presence of a methoxy group enhances its chemical reactivity and biological interactions. The molecular formula is C7H12N2OSC_7H_{12}N_2OS, with a molecular weight of approximately 172.25 g/mol.

Antimicrobial Properties

Research indicates that 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy is attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antitumor Activity

The thiazole derivatives, including this compound, have shown promising results in cancer research. Studies have demonstrated that it possesses cytotoxic effects on various cancer cell lines. For example, the compound exhibited an IC50 value of approximately 21 µM against human glioblastoma cells.

The biological mechanisms underlying the activity of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involve interactions with specific enzymes or receptors crucial for pathogenic processes. Notably, the compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Dundee evaluated the antimicrobial properties of this compound against several resistant strains. The results indicated that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus.

Study 2: Antitumor Potential

In another investigation published in MDPI, the compound was tested against various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring can significantly influence the biological activity of derivatives. For instance:

Compound Key Modifications Biological Activity
SulfathiazoleSulfonamide groupAntimicrobial
RitonavirThiazole ring with additional groupsAntiretroviral
2-Methoxy derivativeMethoxy substitutionEnhanced anticancer activity

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, and what reaction conditions optimize yield?

  • Methodology : A common approach involves reacting 5-methyl-1,3-thiazol-2-amine with a brominated precursor (e.g., 3-bromopropanoyl chloride) in a 5% aqueous Na₂CO₃ solution under manual shaking. The reaction typically forms a precipitate within 10–20 minutes, which is filtered, washed with cold water, and dried. Temperature control (0–25°C) and solvent choice (e.g., polar aprotic media) are critical for yield optimization .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) to analyze the thiazole ring protons (δ 6.8–7.2 ppm) and methoxy group (δ ~3.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₃N₂OS), while infrared (IR) spectroscopy identifies amine (-NH₂) and methoxy (-OCH₃) stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties relevant to its solubility and stability?

  • Methodology : Determine logP values via HPLC to assess lipophilicity, which influences solubility in aqueous buffers (e.g., PBS at pH 7.4). Stability studies under varying pH (2–9) and temperatures (4–37°C) can identify degradation pathways. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., alkaline phosphatase). Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (AMBER) evaluate binding stability over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Use gene expression profiling (RNA-seq) to identify pathways affected (e.g., apoptosis vs. cell cycle arrest). Compare results with structurally analogous thiazoles (e.g., 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine) to isolate substituent effects .

Q. What kinetic insights guide the design of thiazole-containing enzyme inhibitors?

  • Methodology : Use stopped-flow kinetics to measure inhibition constants (Kᵢ) against target enzymes (e.g., acetylcholinesterase). Time-dependent inactivation studies (kₐᵤₜ/ Kᵢ) distinguish competitive vs. allosteric mechanisms. Structure-activity relationship (SAR) analysis of derivatives (e.g., oxadiazole hybrids) identifies critical functional groups .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical purity?

  • Methodology : Employ Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading, reaction time). Use chiral HPLC to monitor enantiomeric excess (ee%). Continuous-flow reactors enhance reproducibility and scalability for intermediates like 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm connectivity. Compare IR and HRMS data with computational predictions (Gaussian 16). Investigate solvent impurities (e.g., residual DMSO in ¹H-NMR) as potential error sources .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Bootstrap resampling (n=1000) estimates confidence intervals for small datasets .

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